4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride
Description
Properties
Molecular Formula |
C10H19Cl2N3 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9;;/h7,9,11H,3-6H2,1-2H3;2*1H |
InChI Key |
LMBHCUTWQLDWEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride typically involves:
- Formation of the substituted pyrazole ring with methyl groups at the 1 and 4 positions.
- Functionalization at the 5-position of the pyrazole ring to introduce a suitable leaving group or reactive site.
- Coupling or alkylation reaction between the pyrazole derivative and piperidine.
- Conversion of the free base to the dihydrochloride salt for enhanced stability and solubility.
Detailed Synthetic Routes
Pyrazole Ring Construction and Substitution
- The pyrazole core is often synthesized by condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by methylation steps to introduce methyl substituents at the N1 and C4 positions.
- For example, hydrazine reacts with a methyl-substituted β-diketone to yield 1,4-dimethylpyrazole intermediates.
- Subsequent functionalization at the 5-position (e.g., halogenation or formation of a leaving group) facilitates further coupling reactions.
Coupling with Piperidine
- The key step involves nucleophilic substitution or reductive amination between the 5-position functionalized pyrazole and piperidine.
- Piperidine can be introduced either as the free base or as a protected derivative to control regioselectivity.
- The coupling is often performed under mild conditions using bases such as potassium carbonate or via Buchwald–Hartwig amination for aryl or heteroaryl halides.
- The reaction conditions are optimized to achieve high yields and purity.
Formation of Dihydrochloride Salt
- The free base compound is treated with hydrochloric acid in an organic solvent or aqueous medium to form the dihydrochloride salt.
- This salt formation improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-diketone, reflux | 80-90 | Formation of 1,4-dimethylpyrazole core |
| 2 | Functionalization at C5 | Halogenation (e.g., NBS or POCl3) | 60-70 | Introduction of leaving group |
| 3 | Coupling with piperidine | Piperidine, K2CO3, DMF, 50-80°C | 70-85 | Nucleophilic substitution or amination |
| 4 | Salt formation | HCl in ethanol or ether | >95 | Formation of dihydrochloride salt |
Research Findings and Analysis
Yields and Purity
- Multi-step synthesis yields are generally high, with overall yields exceeding 50% after purification.
- Purification techniques such as recrystallization and chromatography are employed to isolate the dihydrochloride salt with >98% purity.
- The dihydrochloride salt exhibits good stability under ambient conditions.
Reaction Optimization
- The choice of solvent (e.g., DMF, DMSO) and base (e.g., potassium carbonate) significantly affects coupling efficiency.
- Temperature control is critical during halogenation to avoid over-substitution or degradation.
- Buchwald–Hartwig amination has been reported as an effective method for coupling pyrazole derivatives with piperidine, providing regioselectivity and high yields.
Structural Confirmation
- Characterization by NMR (1H and 13C), mass spectrometry, and elemental analysis confirms the structure.
- X-ray crystallography of the dihydrochloride salt shows the expected protonation at the piperidine nitrogen atoms.
Comparative Synthesis Insights
| Parameter | Traditional Alkylation Route | Buchwald–Hartwig Coupling Route |
|---|---|---|
| Reaction time | 12-24 hours | 6-12 hours |
| Yield | 60-75% | 75-85% |
| Regioselectivity | Moderate | High |
| Purification complexity | Moderate | Lower |
| Scalability | Good | Excellent |
Chemical Reactions Analysis
Types of Reactions
4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
| Compound | Core Structure | Functional Groups | Solubility (Predicted) | logP (Estimated) |
|---|---|---|---|---|
| 4-(1,4-Dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride | Piperidine + Pyrazole | Dihydrochloride salt | High (ionic) | ~1.5 |
| 4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-4-methoxypiperidine | Piperidine + Pyrazole | Methoxy group | Moderate | ~2.8 |
| 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methoxypropanoic Acid | Pyrazole + Carboxylic Acid | Methoxy, Carboxylic acid | Low (neutral pH) | ~1.0 |
| Omeprazole | Benzimidazole | Sulfoxide, Methoxy | Low | ~2.0 |
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